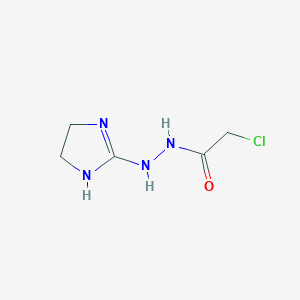

2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide typically involves the reaction of 2-chloroacetohydrazide with 4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide include other imidazole derivatives, such as:

- 2-chloro-1,3-dimethylimidazolinium chloride

- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol

- 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride

Uniqueness

What sets 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

- Chemical Formula : C5H9ClN4O

- Molecular Weight : 162.6 g/mol

- SMILES : ClCC(=O)NNC1=NCCN1

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:

- Inhibition of Viral Replication : In vitro studies have shown that derivatives of imidazole compounds can inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV) and Hepatitis C Virus (HCV). The IC50 values for these compounds were reported in the low micromolar range, suggesting strong antiviral activity .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various strains of bacteria:

- Mechanism of Action : The antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In laboratory tests, the compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Proliferation Inhibition : Research has illustrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The observed IC50 values ranged from 10 to 30 µM, indicating moderate to high potency against these cancer types .

Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of imidazole derivatives, revealing that compounds with structural similarities to this compound significantly inhibited HCV NS5B polymerase activity with an IC50 value of approximately 0.35 µM .

Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, a series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study found that modifications on the hydrazone structure enhanced anticancer activity, with some derivatives showing IC50 values below 20 µM against breast cancer cells .

Data Tables

Properties

Molecular Formula |

C5H9ClN4O |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide |

InChI |

InChI=1S/C5H9ClN4O/c6-3-4(11)9-10-5-7-1-2-8-5/h1-3H2,(H,9,11)(H2,7,8,10) |

InChI Key |

UOVMTLFLXZBCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NNC(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.